WF-3681 Exhibits Sub-Micromolar Aldose Reductase Inhibition Comparable to Clinical-Stage ARIs
WF-3681 demonstrates potent aldose reductase inhibition with an IC₅₀ of 0.25 µM (2.5 × 10⁻⁷ M) against partially purified rabbit lens enzyme, positioning it within the active concentration range of clinically evaluated ARIs [1]. For contextual comparison, the prototypical clinical ARI Tolrestat exhibits an IC₅₀ of 0.035 µM (35 nM) , while Sorbinil shows substrate-dependent IC₅₀ values ranging from 0.15 µM to 1.4 µM depending on whether the model substrate 4-nitrobenzaldehyde or physiological substrate glucose is employed [2]. This places WF-3681 approximately 7-fold less potent than Tolrestat but within the same order of magnitude as Sorbinil under physiologically relevant assay conditions. Importantly, the fungal-derived butenolide scaffold of WF-3681 offers a chemically distinct starting point for medicinal chemistry optimization compared to the naphthylglycine and spirohydantoin scaffolds that have been associated with hepatotoxicity and hypersensitivity reactions in clinical development.
| Evidence Dimension | Aldose Reductase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.25 µM (250 nM) |
| Comparator Or Baseline | Tolrestat: 0.035 µM (35 nM); Sorbinil: 0.15-1.4 µM (glucose substrate) |
| Quantified Difference | WF-3681 is 7.1-fold less potent than Tolrestat; comparable to Sorbinil under glucose substrate conditions |
| Conditions | Partially purified rabbit lens aldose reductase; substrate not explicitly specified in primary characterization |
Why This Matters
WF-3681 provides sufficient potency for in vitro polyol pathway interrogation while offering a chemically distinct scaffold that may circumvent the structural alerts and toxicity profiles associated with naphthylglycine- and spirohydantoin-based ARIs, making it a valuable alternative for laboratories seeking mechanistically diverse tool compounds.
- [1] Nishikawa M, Tsurumi Y, Namiki T, Yoshida K, Okuhara M. Studies on WF-3681, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization. J Antibiot (Tokyo). 1987 Oct;40(10):1394-9. doi: 10.7164/antibiotics.40.1394. View Source
- [2] Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type. PubMed. IC50 values for Sorbinil: 0.4-1.4 µM (glucose), ~100 µM (4NB). View Source
